EC33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

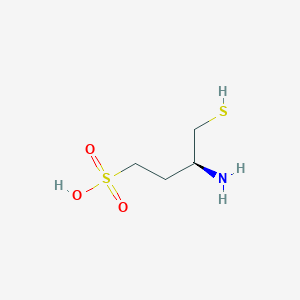

(3S)-3-amino-4-sulfanylbutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3S2/c5-4(3-9)1-2-10(6,7)8/h4,9H,1-3,5H2,(H,6,7,8)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOHRLXVWJYYKJ-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS(=O)(=O)O)[C@@H](CS)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

232261-88-0 | |

| Record name | 3-Amino-4-mercapto-1-butanesulfonic acid, (3S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DDA48ZH8UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Role of Ecm33 in Saccharomyces cerevisiae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecm33 (Extracellular mutant 33) is a glycosylphosphatidylinositol (GPI)-anchored cell wall protein in Saccharomyces cerevisiae that plays a critical, multifaceted role in maintaining cell wall integrity, responding to environmental stress, and influencing metabolic output. This technical guide provides an in-depth analysis of the known functions of Ecm33, supported by quantitative data, detailed experimental protocols, and visual representations of its involvement in key cellular signaling pathways. Understanding the intricate functions of Ecm33 offers potential avenues for the development of novel antifungal therapies and the engineering of robust yeast cell factories.

Core Functions of Ecm33p

Ecm33p is fundamentally involved in the proper construction and maintenance of the yeast cell wall.[1][2] Its primary functions can be categorized as follows:

-

Cell Wall Integrity and Biogenesis: Ecm33p is required for the correct assembly of the mannoprotein outer layer of the cell wall.[1][2][3] Deletion of ECM33 leads to a weakened and disorganized cell wall structure, characterized by irregular thickness and a diminished mannoprotein layer.[4][5] This structural defect triggers a compensatory response, leading to increased chitin deposition.[6][7]

-

Signaling Pathway Modulation: Ecm33p is a known activator of the Cell Wall Integrity (CWI) pathway.[6][7] Its absence leads to the constitutive activation of this pathway, evidenced by increased levels of phosphorylated Slt2p, the mitogen-activated protein kinase (MAPK) of the CWI pathway.[3] Furthermore, Ecm33p is implicated in the nutrient-responsive TORC1 signaling pathway, where it is required for efficient glucose uptake.[8]

-

Metabolic Influence: Modulation of ECM33 expression has a significant impact on the production of various metabolites. Deletion of ECM33 has been shown to increase the production of squalene and improve the fermentation capacity of wine yeast.[7] Both deletion and overexpression of ECM33 can enhance the yield of p-coumaric acid and β-carotene.[6][7]

Quantitative Data on Ecm33p Function

The following tables summarize the quantitative effects of ECM33 modulation on various cellular processes as reported in the literature.

| Metabolite | Genetic Modification | Change in Production/Yield | Reference Strain | Source |

| Squalene | ecm33Δ | 12% increase | Squalene-producing S. cerevisiae | [7] |

| p-Coumaric Acid | ecm33Δ | Significant increase in specific yield | p-Coumaric acid-producing S. cerevisiae | [7] |

| p-Coumaric Acid | ECM33 overexpression | Significant increase in specific yield | p-Coumaric acid-producing S. cerevisiae | [6] |

| β-Carotene | ecm33Δ | Significant increase in specific yield | β-Carotene-producing S. cerevisiae | [7] |

| β-Carotene | ECM33 overexpression | Significant increase in specific yield | β-Carotene-producing S. cerevisiae | [6] |

Table 1: Impact of ECM33 Modulation on Metabolite Production

| Phenotype | Genetic Modification | Observation | Source |

| Cell Wall Chitin Content | ecm33Δ | Increased chitin deposition | [6][7] |

| Cell Wall Structure | ecm33Δ | Irregular thickness, disorganized layered structure, thin or absent mannoprotein outer layer | [4] |

| Cell Wall Structure | ECM33 overexpression | Thicker cell wall, more structured than wild-type | [6] |

| CWI Pathway Activation | ecm33Δ | Increased levels of activated Slt2p | [3] |

| Glucose Uptake | ecm33Δ | Reduced efficiency of glucose uptake | [8] |

| ATP Levels | ecm33Δ | Reduced ATP levels | [8] |

| Autophagy | ecm33Δ | Induction of autophagy even in high glucose | [8] |

| Growth on Cell Wall Stressors (Calcofluor White, Caffeine) | ecm33Δ | Impaired growth/Increased sensitivity | [6][7] |

Table 2: Phenotypic Consequences of ECM33 Deletion and Overexpression

Signaling Pathways Involving Ecm33p

Ecm33p is a key player in at least two major signaling pathways in S. cerevisiae: the Cell Wall Integrity (CWI) pathway and the TORC1 pathway.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved MAPK cascade that responds to cell wall stress and regulates cell wall biogenesis.[9][10] Ecm33p is thought to function upstream in this pathway, possibly acting as or influencing a cell surface sensor.[6][7] Deletion of ECM33 leads to a weakened cell wall, which in turn activates the CWI pathway as a compensatory mechanism.[3][5]

Caption: The Cell Wall Integrity (CWI) pathway in S. cerevisiae.

TORC1 Signaling Pathway

The TORC1 pathway is a central regulator of cell growth, proliferation, and metabolism in response to nutrient availability, particularly glucose and nitrogen.[8][11] Ecm33 has been identified as a novel factor required for efficient glucose uptake, which is a critical upstream event for the full activation of TORC1 signaling.[8] In the absence of Ecm33, cells exhibit characteristics of starvation even in the presence of high glucose.[8]

Caption: The role of Ecm33 in the TORC1 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of Ecm33 are provided below.

Analysis of Cell Wall Chitin Deposition via Calcofluor White Staining

This protocol is used to visualize chitin in the yeast cell wall, which fluoresces when bound by Calcofluor White.

Materials:

-

Yeast culture

-

10% Potassium Hydroxide (KOH)

-

Calcofluor White M2R stain (e.g., 1 mg/mL stock in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (Excitation ~350 nm, Emission ~450 nm)

Procedure:

-

Harvest yeast cells from a liquid culture (logarithmic phase) by centrifugation (e.g., 3000 x g for 5 minutes).

-

Wash the cells once with PBS and resuspend the pellet in PBS to an appropriate density (e.g., OD600 of 1.0).

-

On a clean microscope slide, mix 5 µL of the cell suspension with 1 µL of 10% KOH (optional, helps to clear the specimen).

-

Add 1 µL of Calcofluor White M2R stock solution to the cell suspension on the slide and mix gently.

-

Incubate for 1-5 minutes at room temperature.

-

Place a coverslip over the suspension.

-

Observe the cells under a fluorescence microscope using a DAPI filter set. Chitin-rich structures, such as bud scars and the cell wall of ecm33Δ mutants, will show bright blue-white fluorescence.[12]

Visualization of Cell Wall Ultrastructure by Transmission Electron Microscopy (TEM)

This protocol allows for high-resolution imaging of the yeast cell wall layers.

Materials:

-

Yeast culture

-

Primary fixative: 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer, pH 7.2

-

Post-fixative: 1% osmium tetroxide in 0.1 M sodium cacodylate buffer, pH 7.2

-

1% aqueous uranyl acetate

-

Ethanol series (30%, 50%, 70%, 90%, 100%) for dehydration

-

Propylene oxide

-

Epoxy resin (e.g., Spurr's or Epon)

-

Ultramicrotome and TEM grids

Procedure:

-

Fixation: Harvest mid-log phase yeast cells by centrifugation. Resuspend the pellet in the primary fixative and incubate for 1-2 hours at room temperature.

-

Washing: Wash the cells three times with 0.1 M sodium cacodylate buffer.

-

Post-fixation: Resuspend the cells in the post-fixative and incubate for 1 hour at room temperature. This step enhances the contrast of membranes.

-

Staining: Wash the cells with distilled water and then stain with 1% aqueous uranyl acetate for 1 hour in the dark.

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 10 minutes at each concentration).

-

Infiltration: Infiltrate the samples with a 1:1 mixture of propylene oxide and epoxy resin for 1 hour, followed by 100% resin overnight.

-

Embedding and Polymerization: Embed the samples in fresh resin in molds and polymerize at 60°C for 48 hours.

-

Sectioning and Imaging: Cut ultrathin sections (60-80 nm) using an ultramicrotome, collect them on TEM grids, and stain with lead citrate. Image the sections using a transmission electron microscope.[2][4][13]

Analysis of Protein N-Glycosylation

This protocol outlines a general workflow for analyzing defects in protein N-glycosylation, as observed in ecm33Δ mutants.

Materials:

-

Yeast cell lysates

-

Denaturing buffer (e.g., containing SDS and DTT)

-

Endoglycosidase H (Endo H) or Peptide-N-Glycosidase F (PNGase F)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies against specific glycoproteins (e.g., invertase, carboxypeptidase Y)

Procedure:

-

Protein Extraction: Prepare total protein extracts from wild-type and ecm33Δ yeast strains.

-

Denaturation: Denature a portion of the protein extract by heating in a denaturing buffer.

-

Deglycosylation: Treat the denatured protein extract with Endo H or PNGase F according to the manufacturer's instructions. This will cleave N-linked glycans from the proteins.

-

SDS-PAGE and Western Blotting: Run untreated and deglycosylated protein samples on an SDS-PAGE gel. Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific to a known glycoprotein, followed by a suitable secondary antibody.

-

Analysis: Compare the electrophoretic mobility of the glycoprotein from wild-type and ecm33Δ strains, with and without deglycosylation. A shift in mobility in the untreated samples from the ecm33Δ mutant compared to the wild-type can indicate altered glycosylation. The deglycosylated samples serve as a control, showing the size of the protein backbone.[14][15]

Conclusion and Future Directions

Ecm33p is a pivotal protein in Saccharomyces cerevisiae, acting as a key node that integrates cell wall biogenesis, stress signaling, and cellular metabolism. Its role in both the CWI and TORC1 pathways highlights its importance in the cell's ability to respond to its environment. The quantitative data presented underscore the significant impact that modulating ECM33 expression can have on industrially relevant outputs, making it a promising target for metabolic engineering.

Future research should focus on elucidating the precise molecular mechanism by which Ecm33p influences glucose uptake and activates the CWI pathway. Identifying its direct interaction partners on the cell surface and within the plasma membrane will be crucial for a complete understanding of its function. For drug development professionals, the essential role of Ecm33p in cell wall integrity, particularly in pathogenic fungi where homologs exist, presents an attractive target for the development of novel antifungal agents with a potentially unique mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [PROTOCOL] Structural analysis of N-/O-glycans assembled on proteins in yeasts [jmicrobiol.or.kr]

- 4. Transmission electron microscopy of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TORC1 regulates the transcriptional response to glucose and developmental cycle via the Tap42-Sit4-Rrd1/2 pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dalynn.com [dalynn.com]

- 13. Transmission electron microscopy of yeast | Semantic Scholar [semanticscholar.org]

- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 15. Structural analysis of N-/O-glycans assembled on proteins in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

Ecm33 Protein: A Comprehensive Technical Guide to Localization and Expression

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Ecm33 protein (Extracellular Mutant 33) is a highly conserved glycosylphosphatidylinositol (GPI)-anchored protein found in various yeast species, including Saccharomyces cerevisiae and Candida albicans. It plays a crucial role in maintaining cell wall integrity, regulating morphogenesis, and responding to environmental stresses. Ecm33 is localized to the plasma membrane and the cell wall and is implicated in key signaling pathways, including the Cell Wall Integrity (CWI) and TORC1 pathways. This technical guide provides a detailed overview of the subcellular localization and expression patterns of Ecm33, along with comprehensive experimental protocols for its study.

Subcellular Localization of Ecm33

Ecm33 is primarily localized to the cell periphery, consistent with its function as a cell surface protein. Its localization can be dynamic, shifting between the plasma membrane and the cell wall.

Primary Locations:

-

Plasma Membrane: Ecm33 is anchored to the plasma membrane via a GPI anchor. This localization is crucial for its function, as demonstrated by experiments where altered GPI-anchoring signals led to mislocalization and loss of function.

-

Cell Wall: A significant portion of Ecm33 is found in the fungal-type cell wall. It is covalently attached to the cell wall through its GPI remnant.

-

Endoplasmic Reticulum (ER): As a GPI-anchored protein, Ecm33 is synthesized and processed through the ER.

-

Mitochondrion: Some studies have also reported the presence of Ecm33 in the mitochondrion, where it is phosphorylated.

Expression Patterns of Ecm33

The expression of the ECM33 gene is regulated by various stress conditions and is under the control of specific transcription factors.

Transcriptional Regulation

In fission yeast, the expression of ecm33+ is regulated by the Pmk1 MAPK signaling pathway. The transcription factors Atf1 and Mbx1 bind to the promoter region of ecm33+ to control its expression. Under unstressed conditions, the mRNA level of ecm33+ is significantly reduced in cells lacking Pmk1 or Atf1.

Expression Under Stress Conditions

Deletion of ECM33 leads to hypersensitivity to cell wall damaging agents like Calcofluor White and Congo Red, indicating its importance in the cell wall stress response. In Saccharomyces cerevisiae, deletion of ECM33 results in an upregulation of the chitin synthase gene CHS3, leading to increased chitin deposition in the cell wall.

Quantitative Expression Data

| Organism | Condition/Genetic Background | Change in Ecm33 Expression | Reference(s) |

| Schizosaccharomyces pombe | Δpmk1 mutant | Significantly reduced mRNA | |

| Schizosaccharomyces pombe | Δatf1 mutant | Significantly reduced mRNA | |

| Saccharomyces cerevisiae | Δecm33 mutant | Upregulation of SLT2 & HOG1 | |

| Saccharomyces cerevisiae | Δecm33 mutant | Upregulation of CHS3 |

Role in Signaling Pathways

Ecm33 is a key component of at least two major signaling pathways in yeast: the Pmk1 MAPK Cell Integrity Pathway and the TORC1 Signaling Pathway.

Pmk1 MAPK Cell Integrity Pathway

In fission yeast, Ecm33 acts as a negative regulator of the Pmk1 MAPK signaling pathway. Deletion of ecm33+ leads to hyperactivation of Pmk1 signaling. This pathway is crucial for maintaining cell integrity in response to various stresses.

Caption: Pmk1 MAPK signaling pathway leading to Ecm33 expression.

TORC1 Signaling Pathway

In Saccharomyces cerevisiae, Ecm33 is required for efficient glucose uptake and the full activation of the nutrient-responsive TORC1 signaling pathway. Cells lacking Ecm33 exhibit characteristics of starvation even in high glucose conditions, such as reduced ATP levels and induction of autophagy.

Caption: Role of Ecm33 in the TORC1 signaling pathway.

Experimental Methodologies

This section provides detailed protocols for key experiments used to study Ecm33 localization and expression.

Immunofluorescence for Ecm33 Localization

This protocol is adapted for the localization of GPI-anchored proteins like Ecm33 in yeast.

Caption: Workflow for yeast immunofluorescence.

Protocol:

-

Cell Growth and Fixation:

-

Grow yeast cells to early- to mid-log phase (OD600 ~0.5) in appropriate media.

-

Fix cells by adding formaldehyde to a final concentration of 3.7% and incubate for 1 hour at room temperature.

-

Wash the cells three times with phosphate-buffered saline (PBS).

-

-

Spheroplasting:

-

Resuspend the cell pellet in a buffer containing a reducing agent (e.g., 10 mM DTT) and incubate for 10 minutes.

-

Wash the cells and resuspend in a spheroplasting buffer (e.g., sorbitol-based buffer) containing zymolyase.

-

Incubate at 30°C until spheroplasts are formed (monitor with a microscope).

-

-

Permeabilization and Blocking:

-

Gently wash the spheroplasts and adhere them to poly-L-lysine coated slides.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Block non-specific antibody binding by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.

-

-

Antibody Incubation:

-

Incubate with a primary antibody against Ecm33 (or an epitope tag if using a tagged version) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the slides three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the slides three times with PBS.

-

Mount with a mounting medium containing an anti-fade reagent and a DNA stain (e.g., DAPI) if desired.

-

Image using a fluorescence microscope with appropriate filters.

-

Western Blotting for Ecm33 Detection

Protocol:

-

Protein Extraction:

-

Harvest yeast cells from a mid-log phase culture.

-

Resuspend the cell pellet in a lysis buffer containing protease inhibitors.

-

Lyse the cells using glass beads and vigorous vortexing or a bead beater.

-

Clarify the lysate by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

SDS-PAGE and Transfer:

-

Mix the protein lysate with Laemmli sample buffer and boil for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-polyacrylamide gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or 3% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against Ecm33 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and expose it to X-ray film or a digital imager.

-

Northern Blotting for ECM33 mRNA Analysis

Protocol:

-

RNA Extraction:

-

Harvest yeast cells and extract total RNA using a hot acid phenol method or a commercial kit.

-

Assess RNA quality and quantity.

-

-

Gel Electrophoresis:

-

Separate 10-20 µg of total RNA on a formaldehyde-agarose denaturing gel.

-

-

Transfer:

-

Transfer the RNA from the gel to a nylon membrane via capillary action overnight.

-

UV crosslink the RNA to the membrane.

-

-

Hybridization:

-

Prehybridize the membrane in a hybridization buffer at 42-68°C.

-

Prepare a labeled DNA or RNA probe specific for the ECM33 transcript.

-

Add the probe to the hybridization buffer and incubate overnight.

-

-

Washing and Detection:

-

Wash the membrane under stringent conditions to remove the non-specifically bound probe.

-

Detect the signal by autoradiography if using a radioactive probe or by a chemiluminescent method for non-radioactive probes.

-

Co-Immunoprecipitation (Co-IP) for Interaction Studies

Protocol:

-

Cell Lysis:

-

Grow yeast cells expressing a tagged version of Ecm33 (e.g., HA- or Myc-tagged) and a potential interacting partner.

-

Lyse cells in a non-denaturing Co-IP lysis buffer with protease inhibitors.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G agarose beads.

-

Add an antibody against the tag on Ecm33 to the cleared lysate and incubate for 2-4 hours at 4°C.

-

Add fresh protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads and wash them several times with Co-IP lysis buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using antibodies against the potential interacting protein and the tagged Ecm33 as a control.

-

Conclusion

Ecm33 is a multifaceted GPI-anchored protein with critical roles in yeast cell biology. Its localization at the cell surface positions it as a key player in sensing and responding to the extracellular environment. The regulation of its expression and its involvement in major signaling pathways like the CWI and TORC1 pathways highlight its importance in coordinating cell growth and stress responses. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the functions and regulatory mechanisms of Ecm33, which may serve as a potential target for novel antifungal drug development.

YBR078W/ECM33: A Comprehensive Technical Guide to its Discovery and Initial Characterization

Introduction

YBR078W, also known as ECM33 (Extra-Cellular Mutant 33), is a glycosylphosphatidylinositol (GPI)-anchored protein in the budding yeast Saccharomyces cerevisiae. Initially identified in screens for mutants with altered cell wall integrity, subsequent research has revealed its multifaceted role in crucial cellular processes, including efficient glucose uptake, apical bud growth, and as a component of the TORC1 signaling pathway. This technical guide provides an in-depth overview of the discovery and initial characterization of YBR078W, tailored for researchers, scientists, and drug development professionals.

Discovery and Initial Identification

The discovery of YBR078W/ECM33 emerged from large-scale genetic screens aimed at identifying genes involved in yeast cell wall integrity and morphogenesis. One of the earliest mentions of its functional importance came from a study identifying genes critical for apical growth.

Subsequent studies further characterized it as a GPI-anchored protein, with its paralog, PST1, arising from a whole-genome duplication event in yeast, as identified through comparative genomics using resources like the Yeast Gene Order Browser.[1][2]

Core Functions and Initial Characterization

The initial characterization of YBR078W has unveiled its involvement in several key physiological processes:

Efficient Glucose Uptake and TORC1 Signaling

A pivotal study demonstrated that Ecm33p is essential for efficient glucose uptake and the full activation of the nutrient-responsive Target of Rapamycin Complex 1 (TORC1) signaling pathway.[3] Cells lacking ECM33 exhibit characteristics of starvation even in high-glucose conditions, such as delayed cell proliferation, reduced intracellular ATP levels, and induction of autophagy.[3] This suggests that Ecm33p acts as a key factor in translating the presence of extracellular glucose into intracellular signals that drive cell growth.

Apical Bud Growth and Cell Wall Integrity

YBR078W/ECM33 has been implicated in apical bud growth, a critical process for polarized cell division in yeast. Deletion of ECM33 leads to abnormal bud neck morphology and a disorganized cell wall structure, highlighting its role in maintaining cell wall integrity.[4][5] This is further supported by the observation that ecm33Δ mutants are hypersensitive to cell wall-perturbing agents like Calcofluor white and caffeine.[6][7]

Quantitative Data Summary

The following tables summarize key quantitative data from the initial characterization of YBR078W/ECM33.

| Table 1: Growth Phenotypes of ecm33Δ Mutant | |

| Condition | Observation |

| High Temperature (37°C) | Temperature-sensitive growth defect[8] |

| Medium with Calcofluor White | Hypersensitivity[6] |

| Medium with Caffeine | Hypersensitivity[6] |

| Table 2: Cellular and Biochemical Phenotypes of ecm33Δ Mutant in the Presence of High Glucose | |

| Parameter | Observation in ecm33Δ vs. Wild Type |

| Reference | |

| Glucose Uptake | Reduced |

| Intracellular ATP Level | Reduced |

| Autophagy | Induced |

| Phosphorylation of Sch9 (TORC1 substrate) | Decreased |

| Chitin Deposition in Cell Wall | Increased |

| Table 3: Effect of ECM33 Deletion and Overexpression on Product Yield | | | :--- | :--- | :--- | | Strain | Specific Yield of p-coumaric acid (mg/g DCW) | Specific Yield of β-carotene (mg/g DCW) | | Reference | | Parental (p-coumaric acid producer) | ~1.5 | N/A |[6] | | ecm33Δ (p-coumaric acid producer) | ~2.5 | N/A |[6] | | ECM33 Overexpression (p-coumaric acid producer) | ~3.0 | N/A |[6] | | Parental (β-carotene producer) | N/A | ~0.8 |[6] | | ecm33Δ (β-carotene producer) | N/A | ~1.2 |[6] | | ECM33 Overexpression (β-carotene producer) | N/A | ~1.4 |[6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of YBR078W/ECM33 are provided below.

Gene Deletion and Overexpression in Saccharomyces cerevisiae

-

Principle: This protocol describes the one-step PCR-based gene disruption method, a common technique for creating knockout mutants in yeast. Overexpression is typically achieved by integrating the gene of interest under the control of a strong constitutive promoter.[9][10][11][12]

-

Methodology:

-

Deletion Cassette Preparation: A selectable marker gene (e.g., kanMX) is amplified by PCR using primers with 5' extensions homologous to the regions flanking the YBR078W open reading frame (ORF).

-

Yeast Transformation: The purified PCR product is transformed into a wild-type yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.

-

Selection: Transformed cells are plated on a selective medium (e.g., YPD + G418 for kanMX).

-

Verification: Correct integration of the deletion cassette and disruption of the YBR078W gene are confirmed by colony PCR using primers flanking the target locus.

-

Overexpression Strain Construction: A similar PCR-based approach is used to replace the native promoter of YBR078W with a strong constitutive promoter (e.g., TEF1).

-

Glucose Uptake Assay

-

Principle: This assay measures the rate at which yeast cells take up glucose from the surrounding medium. It often utilizes a fluorescently labeled glucose analog, 2-NBDG, or radioactively labeled 2-deoxy-D-glucose.[13][14][15][16][17]

-

Methodology (using 2-NBDG):

-

Cell Preparation: Yeast cells are grown to mid-log phase, harvested, washed, and resuspended in a glucose-free buffer.

-

Assay Initiation: 2-NBDG is added to the cell suspension to a final concentration of 1 mM.

-

Incubation: The cells are incubated at 30°C for a defined period (e.g., 20 minutes).

-

Measurement: The reaction is stopped by adding ice-cold buffer. Cells are washed to remove extracellular 2-NBDG.

-

Quantification: The fluorescence of the cell suspension is measured using a fluorometer with excitation and emission wavelengths appropriate for 2-NBDG (e.g., 465 nm excitation, 540 nm emission).

-

Transmission Electron Microscopy (TEM) of Yeast Cell Wall

-

Principle: TEM is used to visualize the ultrastructure of the yeast cell wall, revealing changes in thickness and organization resulting from gene mutations.[18][19][20][21][22]

-

Methodology:

-

Fixation: Yeast cells are fixed with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., potassium permanganate or osmium tetroxide).

-

Dehydration: The fixed cells are dehydrated through a graded series of ethanol concentrations.

-

Embedding: The dehydrated cells are infiltrated with and embedded in a resin (e.g., Spurr's resin).

-

Sectioning: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome.

-

Staining: The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: The stained sections are examined using a transmission electron microscope.

-

Calcofluor White Staining for Chitin Visualization

-

Principle: Calcofluor white is a fluorescent dye that binds to chitin, a major component of the yeast cell wall, particularly in bud scars. Increased fluorescence can indicate an increase in chitin deposition, often a hallmark of cell wall stress.[23][24][25][26][27]

-

Methodology:

-

Cell Preparation: Yeast cells are grown to the desired growth phase, harvested, and washed.

-

Staining: Cells are resuspended in a solution containing Calcofluor white (e.g., 5 µg/mL) and incubated in the dark for a short period (e.g., 5 minutes).

-

Washing: The cells are washed to remove excess dye.

-

Imaging: The stained cells are visualized using a fluorescence microscope with a DAPI filter set (e.g., excitation ~365 nm, emission ~440 nm).

-

Signaling Pathways and Logical Relationships

YBR078W/ECM33 in the TORC1 Signaling Pathway

The following diagram illustrates the proposed role of YBR078W/ECM33 in the glucose-responsive TORC1 signaling pathway.

Caption: Proposed role of YBR078W/ECM33 in glucose-mediated TORC1 activation.

Experimental Workflow for Characterizing ecm33Δ Phenotypes

The following diagram outlines a typical experimental workflow for characterizing the phenotypes of an ecm33Δ mutant.

Caption: Workflow for phenotypic analysis of the ecm33Δ mutant.

Conclusion

YBR078W/ECM33 is a GPI-anchored protein with significant roles in glucose sensing, cell growth, and cell wall maintenance in Saccharomyces cerevisiae. Its discovery and initial characterization have provided valuable insights into the complex interplay between nutrient availability and cellular proliferation. As a modulator of the highly conserved TORC1 pathway, YBR078W presents a potential target for further investigation in the context of antifungal drug development and the optimization of yeast for industrial applications. This guide serves as a foundational resource for researchers aiming to build upon the existing knowledge of this important yeast gene.

References

- 1. The Yeast Gene Order Browser: combining curated homology and syntenic context reveals gene fate in polyploid species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Yeast Gene Order Browser [ygob.ucd.ie]

- 3. TORC1 Signaling in Fungi: From Yeasts to Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Defining Functions of Mannoproteins in Saccharomyces cerevisiae by High-Dimensional Morphological Phenotyping - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. Manipulating the Yeast Genome: Deletion, Mutation, and Tagging by PCR | Springer Nature Experiments [experiments.springernature.com]

- 9. mdpi.com [mdpi.com]

- 10. Comprehensive phenotypic analysis of single-gene deletion and overexpression strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. academic.oup.com [academic.oup.com]

- 13. In Vitro Glucose Uptake Assay in Yeast Cell [bio-protocol.org]

- 14. A label-free real-time method for measuring glucose uptake kinetics in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Assessing Glucose Uptake through the Yeast Hexose Transporter 1 (Hxt1) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. revvity.com [revvity.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Transmission electron microscopy of yeast | Semantic Scholar [semanticscholar.org]

- 19. Transmission electron microscopy of yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Microwave-assisted preparation of yeast cells for ultrastructural analysis by electron microscopy [microbialcell.com]

- 22. academic.oup.com [academic.oup.com]

- 23. static.igem.org [static.igem.org]

- 24. tandfonline.com [tandfonline.com]

- 25. biotium.com [biotium.com]

- 26. Calcofluor White Staining: Principle, Procedure, and Application • Microbe Online [microbeonline.com]

- 27. dalynn.com [dalynn.com]

Ecm33 and its Paralog Pst1: A Technical Whitepaper on Functional Redundancy in Yeast Cell Wall Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the quest for novel antifungal drug targets, a thorough understanding of the compensatory mechanisms that ensure the survival of fungal pathogens is paramount. This technical guide delves into the functional redundancy of two paralogous, glycosylphosphatidylinositol (GPI)-anchored cell surface proteins in Saccharomyces cerevisiae, Ecm33p and Pst1p. These proteins play a crucial, albeit partially overlapping, role in maintaining cell wall integrity. Deletion of ECM33 results in a compromised cell wall, a phenotype significantly exacerbated by the simultaneous deletion of PST1, highlighting a synthetic lethal relationship under cell wall stress conditions. This whitepaper consolidates the quantitative data from seminal studies, provides detailed experimental protocols for assessing cell wall integrity, and presents visual models of the underlying molecular pathways and genetic interactions. This in-depth analysis aims to provide a foundational resource for researchers targeting the fungal cell wall, a critical structure for pathogen viability and a proven target for antifungal therapies.

Introduction

The fungal cell wall is a dynamic and essential organelle that provides structural support, protects against osmotic stress, and mediates interactions with the environment. Its unique composition, rich in glucans, chitin, and mannoproteins, makes it an attractive target for antifungal drug development. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for maintaining the structural integrity of the cell wall in response to various stresses.

ECM33 and PST1 encode two homologous GPI-anchored proteins that are localized to the cell surface of Saccharomyces cerevisiae[1]. While not essential for viability under normal growth conditions, they become critical for survival when the cell wall is challenged. ECM33 deletion leads to a weakened cell wall, rendering the cell hypersensitive to cell wall perturbing agents[1]. This phenotype is markedly intensified in the absence of its paralog, PST1, indicating a functional overlap and a compensatory relationship between the two proteins. Pst1p appears to play a more prominent role in the compensatory response to cell wall damage, partially substituting for Ecm33p's function in these conditions[1].

This guide will explore the nuances of this functional redundancy, presenting the quantitative data that underpins our current understanding, detailing the methodologies used to generate this data, and providing visual representations of the involved biological processes.

Quantitative Analysis of ecm33Δ and pst1Δ Mutant Phenotypes

The functional relationship between ECM33 and PST1 has been elucidated through the quantitative analysis of single and double deletion mutants under various cell wall stress conditions. The data consistently demonstrates the primary role of Ecm33p in maintaining cell wall integrity and the supporting, compensatory function of Pst1p.

Table 1: Sensitivity of ecm33Δ and pst1Δ mutants to cell wall stressors.

| Strain | Calcofluor White (50 µg/ml) | Congo Red (50 µg/ml) | Hygromycin B (100 µg/ml) |

| Wild-type | ++++ | ++++ | ++++ |

| pst1Δ | ++++ | ++++ | ++++ |

| ecm33Δ | ++ | ++ | ++ |

| ecm33Δ pst1Δ | + | + | + |

| (Data synthesized from spot assays in Pardo et al., 2004. Growth is represented on a qualitative scale from ++++ (wild-type growth) to + (severe growth defect).) |

Table 2: Zymolyase sensitivity of ecm33Δ and pst1Δ mutants.

| Strain | Time to 50% Lysis (minutes) |

| Wild-type | > 180 |

| pst1Δ | > 180 |

| ecm33Δ | ~90 |

| ecm33Δ pst1Δ | ~45 |

| (Approximate values derived from graphical data in Pardo et al., 2004.) |

Table 3: Activation of the Slt2 MAP Kinase in ecm33Δ and pst1Δ mutants.

| Strain | Relative Slt2 Phosphorylation Level |

| Wild-type | 1.0 |

| pst1Δ | ~1.0 |

| ecm33Δ | ~3.5 |

| ecm33Δ pst1Δ | ~4.0 |

| (Relative levels estimated from Western blot analysis in Pardo et al., 2004.) |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional redundancy of Ecm33p and Pst1p.

Yeast Strain Construction

-

Gene Deletion: Deletion cassettes are generated by PCR using primers with homology to the regions flanking the open reading frame (ORF) of the target gene (ECM33 or PST1) and a selectable marker gene (e.g., kanMX4). The PCR product is transformed into a wild-type diploid yeast strain. Transformants are selected on appropriate media (e.g., G418 for kanMX4). Correct integration of the deletion cassette is confirmed by PCR analysis. The diploid strain is then sporulated, and tetrads are dissected to obtain haploid single-gene deletion mutants.

-

Double Mutant Construction: A haploid ecm33Δ mutant is crossed with a haploid pst1Δ mutant of the opposite mating type. The resulting diploid is sporulated, and tetrads are dissected. Spores are grown on selective media to identify double mutants (e.g., resistance to both G418 and another marker if a different one was used for the second deletion).

Cell Wall Integrity Assays

-

Spot Assay for Sensitivity to Cell Wall Stressors:

-

Grow yeast strains overnight in liquid YPD (Yeast Extract Peptone Dextrose) medium at 30°C.

-

Dilute the cultures to an OD₆₀₀ of 0.5.

-

Prepare a five-fold serial dilution series for each strain.

-

Spot 5 µl of each dilution onto YPD agar plates and YPD plates containing the cell wall stressing agents (e.g., Calcofluor White, Congo Red, Hygromycin B) at the desired concentrations.

-

Incubate the plates at 30°C for 2-3 days and document the growth.

-

-

Zymolyase Sensitivity Assay:

-

Grow yeast cultures to mid-log phase (OD₆₀₀ ≈ 0.8) in YPD.

-

Harvest the cells by centrifugation and wash them with sterile water.

-

Resuspend the cells in 10 mM Tris-HCl, pH 7.5, to an OD₆₀₀ of 1.0.

-

Add Zymolyase-20T to a final concentration of 25 µg/ml.

-

Incubate the cell suspension at 30°C with gentle shaking.

-

Monitor the decrease in OD₆₀₀ at regular intervals (e.g., every 15 minutes) for up to 3 hours.

-

Plot the percentage of initial OD₆₀₀ against time to determine the rate of lysis.

-

Western Blot Analysis of Slt2 Phosphorylation

-

Grow yeast cultures to mid-log phase.

-

Harvest 10 OD₆₀₀ units of cells by centrifugation.

-

Prepare protein extracts by resuspending the cell pellet in 200 µl of lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, protease and phosphatase inhibitor cocktails) and disrupting the cells with glass beads.

-

Clarify the lysates by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a standard protein assay (e.g., Bradford assay).

-

Separate equal amounts of protein (e.g., 50 µg) by SDS-PAGE on a 10% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p42/p44 MAPK (which recognizes phosphorylated Slt2p) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

-

To control for loading, the membrane can be stripped and re-probed with an antibody against total Slt2p.

Visualizing the Molecular and Genetic Landscape

Diagrams generated using Graphviz provide a clear visual representation of the complex biological relationships discussed.

Caption: Cell Wall Integrity (CWI) signaling pathway in yeast.

Caption: Experimental workflow for characterizing Ecm33/Pst1 mutants.

Caption: Logical relationship of Ecm33 and Pst1 functional redundancy.

Conclusion and Future Directions

The functional redundancy of Ecm33p and its paralog Pst1p provides a compelling case study in the robustness of the fungal cell wall maintenance machinery. While Ecm33p is the primary contributor to cell wall integrity under normal and stressed conditions, Pst1p serves as a crucial backup, highlighting a potential vulnerability that could be exploited for therapeutic intervention. The synthetic lethal interaction observed in the ecm33Δ pst1Δ double mutant, particularly its heightened sensitivity to cell wall stressors, suggests that simultaneous inhibition of both proteins could be an effective antifungal strategy.

Future research should focus on elucidating the precise molecular mechanisms by which these proteins contribute to cell wall biogenesis and signaling. Identifying the specific ligands or interacting partners of Ecm33p and Pst1p could provide more direct targets for small molecule inhibitors. Furthermore, exploring the functional conservation of this paralogous pair in pathogenic fungi, such as Candida albicans, could pave the way for the development of broad-spectrum antifungal agents that target this compensatory system. The detailed protocols and quantitative data presented in this guide offer a solid foundation for such future investigations, empowering researchers to further unravel the complexities of fungal cell wall biology and develop novel therapeutic strategies.

References

The Role of Ecm33 in the Yeast Cell Wall Integrity Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The yeast cell wall is a dynamic and essential organelle, critical for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. The Cell Wall Integrity (CWI) pathway is the primary signaling cascade responsible for orchestrating cell wall biogenesis and remodeling in response to stress. This technical guide provides an in-depth examination of Ecm33, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein that has emerged as a key regulator of the CWI pathway in yeast. This document details the molecular function of Ecm33, its intricate role in modulating the CWI signaling cascade, and the phenotypic consequences of its genetic manipulation. Furthermore, we present detailed experimental protocols and quantitative data to serve as a comprehensive resource for researchers in fungal biology and drug development.

Introduction to the Yeast Cell Wall Integrity (CWI) Pathway

The CWI pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that is fundamental for cell survival in fungi.[1][2] In Saccharomyces cerevisiae, the pathway is activated by various cell wall stresses, such as heat shock, osmotic changes, and exposure to cell wall-damaging agents. The core of the CWI pathway is a linear kinase cascade initiated by cell surface sensors that activate the small GTPase Rho1.[3] Activated Rho1 then stimulates Protein Kinase C (Pkc1), which in turn activates a downstream MAPK module consisting of Bck1 (MEKK), Mkk1/2 (MEKs), and finally Slt2/Mpk1 (MAPK).[1][3] Phosphorylated Slt2 mediates the transcriptional activation of a battery of cell wall-related genes, leading to reinforcement of the cell wall.[2]

Ecm33: A GPI-Anchored Cell Surface Regulator

Ecm33 is a highly conserved GPI-anchored protein localized to the plasma membrane and the cell wall of yeast.[4][5] Its GPI anchor is crucial for its function, as mislocalization to the cell wall results in a loss of function.[5] Ecm33 and its homolog, Pst1, are characterized by a receptor L-domain.[1][4] While both are involved in cell wall integrity, Ecm33 plays a more prominent role.[1]

The Negative Regulatory Role of Ecm33 in the CWI Pathway

A key function of Ecm33 is the negative regulation of the CWI pathway. Deletion of the ECM33 gene leads to hyperactivation of the Slt2 MAP kinase, indicating that Ecm33 normally functions to dampen the CWI signal.[1][6] This negative feedback is crucial for maintaining cellular homeostasis and preventing an overactive stress response. In fission yeast (Schizosaccharomyces pombe), the Ecm33 ortholog is involved in the negative regulation of the Pmk1 MAPK signaling pathway, a homolog of the Slt2 pathway.[7]

The precise mechanism of this negative regulation is still under investigation, but it is hypothesized that Ecm33, through its localization at the plasma membrane, may interact with and inhibit upstream components of the MAPK cascade.[7]

Transcriptional Regulation of ECM33

The expression of ecm33+ in fission yeast is regulated by the transcription factors Atf1 and Mbx1, which bind to a cAMP-responsive element (CRE) and an RLM1-binding sequence in the promoter region, respectively.[7] This indicates that the expression of this negative regulator is itself under the control of stress-activated signaling pathways.

Phenotypic Consequences of ECM33 Manipulation

Alterations in ECM33 expression lead to a range of observable phenotypes, providing valuable insights into its function.

-

Cell Wall Defects: Deletion of ECM33 results in a weakened and disorganized cell wall.[1][2] This is often accompanied by an increase in chitin deposition, a compensatory mechanism to reinforce the compromised cell wall.[2][6] Conversely, overexpression of ECM33 can lead to a thicker and more homogenous cell wall with decreased chitin content.[8]

-

Hypersensitivity to Cell Wall Stressors: ecm33Δ mutants exhibit increased sensitivity to cell wall-perturbing agents such as Calcofluor White, Congo Red, and caffeine.[6][8][9]

-

Glycosylation Defects: The absence of Ecm33 has been shown to affect the N-glycosylation of certain proteins, suggesting a broader role in protein processing and cell surface assembly.[1]

-

Improved Fermentation Performance: Interestingly, disruption of ECM33 in wine yeast has been shown to significantly reduce fermentation time without negatively impacting cell viability or biomass, highlighting its potential for industrial applications.[6][9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on ECM33.

| Parameter | Strain/Condition | Quantitative Change | Reference |

| Fermentation Time | ecm33Δ wine yeast | Up to 31% reduction | [6][9] |

| Gene Expression (SLT2) | ecm33Δ during fermentation | Upregulated | [6][9] |

| Gene Expression (HOG1) | ecm33Δ during fermentation | Upregulated | [6][9] |

| Gene Expression (CHS3) | ecm33Δ during fermentation | Upregulated | [6] |

| p-coumaric acid specific yield | ecm33Δ | 40% increase | [8] |

| p-coumaric acid specific yield | ECM33 overexpression (TEF1 promoter) | 36.5% increase | [8] |

| Conidial Yield | ΔBbecm33 (Beauveria bassiana) | 76% decrease | [10] |

| Conidial Yield | ΔMrecm33 (Metarhizium robertsii) | 42% decrease | [10] |

Experimental Protocols

This section provides an overview of key methodologies used to study the role of Ecm33 in the CWI pathway.

Construction of Yeast Deletion and Overexpression Strains

-

Gene Deletion: The one-step PCR-based gene disruption method is commonly used. A disruption cassette containing a selectable marker (e.g., kanMX4) is amplified by PCR using primers with homology to the regions flanking the ECM33 open reading frame. The PCR product is then transformed into yeast, and homologous recombination replaces the native gene with the disruption cassette.

-

Gene Overexpression: A gene of interest, such as ECM33, can be cloned into a high-copy number yeast expression vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1) or a constitutive promoter (e.g., TEF1). The resulting plasmid is then transformed into the desired yeast strain.

Cell Wall Stress Sensitivity Assays

-

Yeast Culture Preparation: Grow yeast strains overnight in appropriate liquid medium (e.g., YPD) at 30°C to mid-log phase.

-

Serial Dilutions: Prepare 10-fold serial dilutions of each culture.

-

Spotting: Spot 5 µL of each dilution onto agar plates containing sub-lethal concentrations of cell wall stressors. Commonly used stressors and their typical concentrations include:

-

Calcofluor White (CFW): 25-50 µg/mL

-

Congo Red (CR): 25-50 µg/mL

-

Caffeine: 5-10 mM

-

-

Incubation and Analysis: Incubate plates at 30°C for 2-3 days and document growth differences between wild-type and mutant strains.

Microscopy Techniques

-

Fluorescence Microscopy for Protein Localization:

-

Construct a yeast strain expressing an Ecm33-GFP fusion protein.

-

Grow cells to mid-log phase.

-

Observe cells using a fluorescence microscope with appropriate filters for GFP. This allows for the visualization of Ecm33 localization at the plasma membrane.

-

-

Transmission Electron Microscopy (TEM) for Cell Wall Ultrastructure:

-

Fix yeast cells with glutaraldehyde and osmium tetroxide.

-

Dehydrate the cells through an ethanol series.

-

Embed the cells in resin and prepare ultrathin sections.

-

Stain the sections with uranyl acetate and lead citrate.

-

Image the sections using a transmission electron microscope to observe the cell wall layers and identify any structural abnormalities.

-

Western Blotting for Slt2 Phosphorylation

-

Protein Extraction: Grow yeast cells to mid-log phase and induce cell wall stress if required (e.g., heat shock at 39°C for 1 hour). Harvest cells and extract total protein using a suitable lysis buffer.

-

SDS-PAGE and Western Blotting: Separate protein extracts by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated Slt2 (anti-phospho-p44/42 MAPK). Subsequently, probe with a primary antibody for total Slt2 as a loading control.

-

Detection and Quantification: Use a secondary antibody conjugated to a detectable enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify band intensities to determine the relative levels of phosphorylated Slt2.

Signaling Pathways and Experimental Workflows

The CWI Pathway and the Role of Ecm33

Caption: The Yeast Cell Wall Integrity (CWI) Pathway and the negative regulatory role of Ecm33.

Transcriptional Regulation of ecm33+ in Fission Yeast

Caption: Transcriptional regulation of the ecm33+ gene in S. pombe.

Experimental Workflow for Characterizing an ecm33Δ Mutant

Caption: Experimental workflow for the characterization of an ecm33Δ mutant strain.

Implications for Drug Development and Biotechnology

The crucial role of the CWI pathway in fungal survival makes it an attractive target for the development of novel antifungal drugs. Understanding the function of negative regulators like Ecm33 could unveil new strategies for antifungal therapies. For instance, compounds that mimic the function of Ecm33 could potentially dampen the CWI response, making fungal pathogens more susceptible to existing antifungal agents or environmental stresses.

In the realm of biotechnology, the finding that ECM33 disruption can enhance fermentation efficiency in wine yeast opens up possibilities for engineering industrial yeast strains for improved production of biofuels and other commercially valuable compounds.[6][9] The link between Ecm33 and the production of small molecules like p-coumaric acid and β-carotene further underscores its potential as a target for metabolic engineering.[8][11]

Conclusion

Ecm33 is a multifaceted GPI-anchored cell surface protein that plays a critical role in the yeast cell wall integrity pathway. Its function as a negative regulator of the Slt2/Pmk1 MAPK cascade is essential for maintaining cellular homeostasis. The diverse phenotypes associated with ECM33 manipulation, from cell wall defects to altered fermentation kinetics, highlight its importance in fundamental cellular processes. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the intricate functions of Ecm33 and its potential applications in medicine and biotechnology. Continued investigation into the molecular mechanisms underlying Ecm33's regulatory role will undoubtedly provide deeper insights into the complex signaling networks that govern fungal cell wall dynamics.

References

- 1. PST1 and ECM33 encode two yeast cell surface GPI proteins important for cell wall integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycosylphosphatidylinositol-Anchored Ecm33p Influences Conidial Cell Wall Biosynthesis in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The localization change of Ybr078w/Ecm33, a yeast GPI-associated protein, from the plasma membrane to the cell wall, affecting the cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Cell Surface Protein Gene ecm33+ Is a Target of the Two Transcription Factors Atf1 and Mbx1 and Negatively Regulates Pmk1 MAPK Cell Integrity Signaling in Fission Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. Disruption of the cell wall integrity gene ECM33 results in improved fermentation by wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The GPI-anchored protein Ecm33 is vital for conidiation, cell wall integrity, and multi-stress tolerance of two filamentous entomopathogens but not for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of the cell wall protein Ecm33p in yeast Saccharomyces cerevisiae improves the production of small metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Creating an ecm33Δ Knockout Mutant in Saccharomyces cerevisiae: A Detailed Protocol

Application Note: This protocol provides a comprehensive methodology for the targeted deletion of the ECM33 gene in the budding yeast, Saccharomyces cerevisiae. The targeted gene, ECM33 (YBR078W), encodes a glycosylphosphatidylinositol (GPI)-anchored cell wall protein involved in maintaining cell wall integrity.[1][2] Deletion of ECM33 has been shown to result in a weakened cell wall, increased chitin deposition, and altered sensitivity to cell wall stressing agents.[1][3] Furthermore, ecm33Δ mutants have displayed altered glucose uptake and impacts on fermentation efficiency, making this an important target for studies in cell wall biology, stress response, and industrial applications.[4][5][6][7]

This protocol employs a widely used and efficient PCR-based gene deletion strategy. A selectable marker cassette, in this case, the KanMX marker which confers resistance to the antibiotic G418 (Geneticin), is amplified by PCR. The primers used for this amplification are designed with tails that are homologous to the regions immediately upstream and downstream of the ECM33 open reading frame (ORF). This PCR product is then transformed into yeast cells, and through homologous recombination, the ECM33 ORF is replaced by the KanMX cassette. Subsequent selection on G418-containing medium allows for the isolation of successful transformants, which are then verified by analytical PCR.

Materials and Reagents

Yeast Strains and Plasmids

-

Saccharomyces cerevisiae strain (e.g., BY4741, BY4742)

-

Plasmid containing the KanMX marker (e.g., pFA6a-KanMX6)

Media and Reagents

| Reagent | Concentration/Components |

| YPD Medium | 1% Yeast Extract, 2% Peptone, 2% Dextrose |

| YPD Agar Plates | YPD Medium with 2% Agar |

| YPD+G418 Plates | YPD Agar with 200 µg/mL G418 |

| Lithium Acetate (LiAc) | 1 M and 100 mM solutions, sterile |

| Polyethylene Glycol (PEG) | 50% w/v PEG 3350, sterile |

| Single-Stranded Carrier DNA (ssDNA) | 10 mg/mL, boiled and chilled on ice before use |

| TE Buffer | 10 mM Tris-HCl (pH 8.0), 1 mM EDTA (pH 8.0) |

| Zymolyase (optional, for DNA extraction) | |

| PCR Master Mix | |

| Oligonucleotide Primers | See Table 2 |

| Nuclease-free water | |

| DNA Gel Electrophoresis reagents | Agarose, TAE buffer, DNA ladder, DNA stain |

Experimental Protocols

Primer Design

Successful gene knockout relies on the correct design of primers to amplify the KanMX cassette with flanking homology to the ECM33 locus. The primers consist of two parts: a 3' end that is homologous to the KanMX plasmid and a 5' tail that is homologous to the region immediately upstream or downstream of the ECM33 ORF. For this protocol, we will design primers with 45 bp of homology to the ECM33 locus.

The sequence of the S. cerevisiae strain S288C chromosome II containing the ECM33 gene (YBR078W) is used for primer design.

Table 2: Oligonucleotide Primers for ECM33 Knockout

| Primer Name | Sequence (5' to 3') | Target |

| ECM33_KO_F | [45 bp upstream of ECM33 start codon]CGTACGCTGCAGGTCGAC | ECM33 upstream flank + KanMX forward priming site |

| ECM33_KO_R | [45 bp downstream of ECM33 stop codon]ATCGATGAATTCGAGCTCG | ECM33 downstream flank + KanMX reverse priming site |

| ECM33_Ver_F | [Sequence ~200-400 bp upstream of ECM33 start codon] | ECM33 locus verification (upstream) |

| ECM33_Ver_R | [Sequence ~200-400 bp downstream of ECM33 stop codon] | ECM33 locus verification (downstream) |

| KanB | CTGCAGCGAGGAGCCGTAAT | KanMX cassette internal verification |

To design the specific 45 bp homology regions, obtain the sequence of the ECM33 (YBR078W) gene and its flanking regions from the Saccharomyces Genome Database (SGD).

Amplification of the KanMX Cassette

-

Set up a 50 µL PCR reaction as follows:

| Component | Volume/Amount |

| 10x PCR Buffer | 5 µL |

| dNTPs (10 mM) | 1 µL |

| ECM33_KO_F Primer (10 µM) | 2.5 µL |

| ECM33_KO_R Primer (10 µM) | 2.5 µL |

| KanMX plasmid template (10-50 ng) | 1 µL |

| Taq DNA Polymerase | 0.5 µL |

| Nuclease-free water | to 50 µL |

-

Perform PCR with the following cycling conditions:

-

Initial denaturation: 95°C for 5 minutes

-

30-35 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 30 seconds

-

Extension: 72°C for 1.5 minutes

-

-

Final extension: 72°C for 10 minutes

-

-

Analyze 5 µL of the PCR product on a 1% agarose gel to confirm the amplification of a band of the correct size (approximately 1.6 kb for the KanMX cassette from pFA6a-KanMX6).

-

Purify the remaining PCR product using a PCR purification kit.

Yeast Transformation (LiAc/ssDNA/PEG Method)

This protocol is based on the high-efficiency lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

-

Inoculate 5 mL of YPD medium with the desired S. cerevisiae strain and grow overnight at 30°C with shaking.

-

The next morning, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

-

Grow the culture at 30°C with shaking until it reaches an OD600 of 0.6-0.8.

-

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

-

Wash the cells with 25 mL of sterile water and centrifuge again.

-

Resuspend the cell pellet in 1 mL of 100 mM sterile LiAc and transfer to a microfuge tube.

-

Pellet the cells by centrifuging at top speed for 15 seconds and remove the supernatant.

-

Resuspend the cells in 400 µL of 100 mM LiAc. The cells are now competent.

-

In a new microfuge tube, mix the following in order:

-

240 µL of 50% PEG

-

36 µL of 1.0 M LiAc

-

10 µL of 10 mg/mL single-stranded carrier DNA (boiled for 5 minutes and snap-cooled on ice immediately before use)

-

1-5 µg of the purified KanMX PCR product (in up to 74 µL of sterile water)

-

-

Add 50 µL of the competent yeast cell suspension to the transformation mix.

-

Vortex vigorously for 1 minute to completely resuspend the cell pellet.

-

Incubate at 30°C for 30 minutes.

-

Heat shock the cells at 42°C for 15-25 minutes.

-

Pellet the cells by centrifugation at 8,000 x g for 15 seconds and remove the supernatant.

-

Resuspend the cell pellet in 1 mL of YPD and incubate at 30°C for 2-3 hours to allow for the expression of the resistance gene.

-

Pellet the cells, remove the supernatant, and resuspend in 100-200 µL of sterile water.

-

Plate the entire cell suspension onto YPD plates containing 200 µg/mL G418.

-

Incubate the plates at 30°C for 2-3 days until colonies appear.

Verification of the ecm33Δ Mutant

Colonies that grow on the G418 plates are potential knockout mutants. It is crucial to verify the correct integration of the KanMX cassette at the ECM33 locus by analytical PCR.

-

Genomic DNA Extraction:

-

Inoculate a small amount of cells from a G418-resistant colony into 1.5 mL of YPD and grow overnight.

-

Harvest the cells and extract genomic DNA using a standard yeast genomic DNA extraction protocol (e.g., Zymolyase treatment followed by phenol-chloroform extraction or a commercial kit).

-

-

PCR Verification:

-

Perform three separate PCR reactions for each potential mutant, plus a wild-type control.

-

Table 3: PCR Verification Reactions

| Reaction | Forward Primer | Reverse Primer | Expected WT size | Expected ecm33Δ size |

| A | ECM33_Ver_F | ECM33_Ver_R | ~1.7 kb | ~2.0 kb |

| B | ECM33_Ver_F | KanB | No product | ~0.8 kb |

| C | KanB (internal reverse) | ECM33_Ver_R | No product | ~1.0 kb |

-

Reaction A: This reaction uses primers that flank the ECM33 gene. In a wild-type strain, this will produce a band corresponding to the size of the ECM33 ORF plus the flanking regions. In a successful knockout, the ECM33 ORF is replaced by the larger KanMX cassette, resulting in a larger PCR product.

-

Reaction B: This reaction uses a primer upstream of the ECM33 locus and a primer internal to the KanMX cassette. This should only produce a product in a successful knockout strain.

-

Reaction C: This reaction uses a primer internal to the KanMX cassette and a primer downstream of the ECM33 locus. This should also only produce a product in a successful knockout strain.

-

Analyze the PCR products on a 1% agarose gel. A confirmed ecm33Δ mutant will show the expected band sizes as outlined in Table 3 and the absence of the wild-type band in Reaction A.

Visualizations

Experimental Workflow

Caption: Workflow for creating an ecm33Δ knockout mutant.

Homologous Recombination at the ECM33 Locus

Caption: Diagram of homologous recombination at the ECM33 locus.

References

- 1. kanMX Sequence and Map [snapgene.com]

- 2. Untitled Document [nribf1.nrib.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. Disruption of the cell wall integrity gene ECM33 results in improved fermentation by wine yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ECM33 | SGD [yeastgenome.org]

- 6. YeastDeletionWebPages [chemogenomics.pharmacy.ubc.ca]

- 7. A case of convergent-gene interference in the budding yeast knockout library causing chromosome instability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Ecm33 Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the protein-protein interactions of Ecm33, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein in yeast. Ecm33 is a key player in maintaining cell wall integrity, regulating glucose uptake, and modulating critical signaling pathways, including the Pmk1 MAPK and TORC1 pathways.[1][2] Understanding its interaction network is crucial for elucidating its cellular functions and for identifying potential drug targets.

Overview of Ecm33 and its Functional Context

Ecm33 is an integral component of the yeast cell wall and plasma membrane, where it is involved in crucial cellular processes.[1] Deletion of ECM33 leads to a weakened cell wall, highlighting its importance in cell wall integrity.[2] Ecm33 is also implicated in efficient glucose uptake and the regulation of the nutrient-responsive TORC1 signaling pathway.[3] Furthermore, it negatively regulates the Pmk1 MAPK cell integrity signaling pathway. Given its role as a cell surface protein involved in signaling, its interactions with other proteins are critical for its function.

Known and Predicted Ecm33 Interactors

High-throughput screening methods and database mining have identified several potential interacting partners of Ecm33. The STRING database predicts a network of interactions for Ecm33, including proteins involved in cell wall organization and stress response. One experimentally identified interactor is Ccs1, a copper chaperone for superoxide dismutase (SOD1), suggesting a potential link between cell wall integrity and oxidative stress response.[4][5] Ccs1 is essential for the maturation of SOD1 by facilitating the insertion of copper, which is vital for detoxifying superoxide radicals.[6][7]

Quantitative Data on Ecm33 Interactions

Currently, there is a lack of publicly available quantitative data, such as binding affinities (Kd values), for the direct interactions of Ecm33 with its partners. The methods outlined below can be adapted to obtain such data.

Experimental Protocols for Studying Ecm33 Interactions

Given that Ecm33 is a GPI-anchored protein, specialized techniques are required to study its interactions in a near-native environment. Here, we provide detailed protocols for three key methods: Membrane Yeast Two-Hybrid (MYTH), Co-Immunoprecipitation (Co-IP), and Affinity Purification followed by Mass Spectrometry (AP-MS).

Protocol 1: Membrane Yeast Two-Hybrid (MYTH) for Ecm33 Interaction Screening

The MYTH system is an adaptation of the yeast two-hybrid system designed to detect interactions between membrane proteins.[8][9] It is based on the split-ubiquitin system, where the interaction of a "bait" protein (Ecm33) and a "prey" protein reconstitutes a functional ubiquitin, leading to the release of a transcription factor and activation of reporter genes.[10][11]

Materials

-

Yeast strains for MYTH (e.g., NMY51)

-

Bait vector (e.g., pBT3-N) for fusing Ecm33 to the C-terminal half of ubiquitin (Cub) and a reporter transcription factor (LexA-VP16).[11]

-

Prey vector (e.g., pPR3-N) for fusing potential interacting proteins to the N-terminal half of ubiquitin (NubG).[8]

-

Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

-

Selective media (SD/-Leu, SD/-Trp, SD/-Leu/-Trp, SD/-Leu/-Trp/-His/-Ade)

-

X-Gal for β-galactosidase assay

Methodology

-

Vector Construction:

-

Clone the full-length coding sequence of ECM33 into the bait vector to create a fusion protein with the C-terminal of Ecm33 fused to the Cub-LexA-VP16 module. The N-terminus of Ecm33 should be oriented towards the extracellular space/ER lumen.

-

Clone the coding sequences of potential interacting partners or a cDNA library into the prey vector to create fusions with the NubG module.

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into the appropriate yeast reporter strain.

-

Plate the transformed cells on SD/-Leu/-Trp plates to select for the presence of both plasmids.

-

-

Interaction Screening:

-

After 3-5 days of growth, replica-plate the colonies onto selective media lacking histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

-

Growth on this highly selective medium indicates a positive interaction.

-

-

Quantitative and Qualitative Assays:

-

β-galactosidase Assay: Perform a colony-lift filter assay with X-Gal to qualitatively assess the strength of the interaction. Blue color development indicates a positive interaction.

-

Liquid β-galactosidase Assay: For a more quantitative measure, grow positive clones in liquid selective media and perform a liquid β-galactosidase assay using ONPG as a substrate.

-

Diagram: Membrane Yeast Two-Hybrid Workflow

Caption: Workflow for the Membrane Yeast Two-Hybrid (MYTH) system.

Protocol 2: Co-Immunoprecipitation (Co-IP) of Ecm33 Interaction Complexes

Co-IP is used to validate interactions identified through screening methods like MYTH and to study interactions under near-physiological conditions.[12][13] This protocol is adapted for yeast proteins and includes steps for efficient cell lysis and immunoprecipitation.[14][15]

Materials

-

Yeast strain expressing an epitope-tagged version of Ecm33 (e.g., Ecm33-HA or Ecm33-FLAG)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, with freshly added protease and phosphatase inhibitors.

-

Antibody against the epitope tag (e.g., anti-HA or anti-FLAG)

-

Protein A/G agarose or magnetic beads

-

Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% Triton X-100)

-

Elution Buffer: SDS-PAGE sample buffer or a low pH glycine buffer.

-

Antibodies for Western blotting against the prey protein(s).

Methodology

-

Yeast Cell Culture and Lysis:

-

Grow yeast cells expressing tagged Ecm33 to mid-log phase (OD600 ≈ 0.8-1.0).

-

Harvest cells by centrifugation and wash with ice-cold water.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Lyse the cells by bead beating with glass beads. This should be done in short bursts with cooling on ice in between to prevent protein degradation.

-

Clarify the lysate by centrifugation to pellet cell debris.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with beads alone for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the specific antibody against the epitope tag for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours.

-

-

Washing and Elution:

-

Pellet the beads and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis by Western Blot:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with antibodies against the tagged Ecm33 (to confirm successful IP) and the suspected interacting protein(s).

-

Diagram: Co-Immunoprecipitation Workflow

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Ecm33 Interactome

AP-MS is a powerful technique for identifying a broad range of interacting proteins.[16] This involves purifying Ecm33 and its associated proteins and identifying them using mass spectrometry.

Materials

-

Yeast strain expressing a tandemly tagged Ecm33 (e.g., Ecm33-TAP) for higher purity.

-

Lysis and Wash buffers as in the Co-IP protocol, but with lower detergent concentrations to preserve weaker interactions.

-